![molecular formula C22H43F3LiO6P B13834242 lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate involves several steps. The synthetic route typically includes the reaction of hexadecanol with 2,2,2-trifluoroethanol to form the intermediate compound. This intermediate is then reacted with methyl phosphate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.
Applications De Recherche Scientifique
Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Inhibits phospholipase A2 activity, making it useful in studying cellular processes involving phospholipids.
Medicine: Potential therapeutic applications due to its ability to modulate enzyme activity.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates. The molecular targets include the active site residues of phospholipase A2, and the pathways involved include the modulation of lipid signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate include:
CI-976: Inhibits lysophosphatidylcholine acyltransferase activity.
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide:
Propriétés
Formule moléculaire |
C22H43F3LiO6P |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1/t21-;/m1./s1 |
Clé InChI |
GDLMLQJISATCEL-ZMBIFBSDSA-M |
SMILES isomérique |
[Li+].CCCCCCCCCCCCCCCCOC[C@H](COCC(F)(F)F)OP(=O)([O-])OC |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
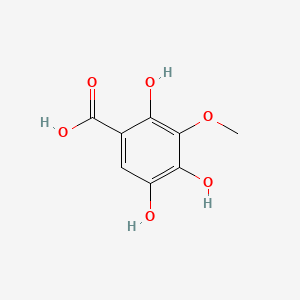
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
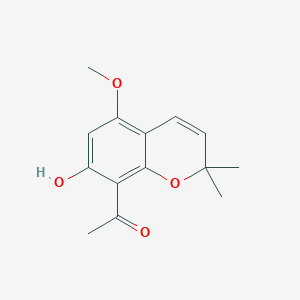
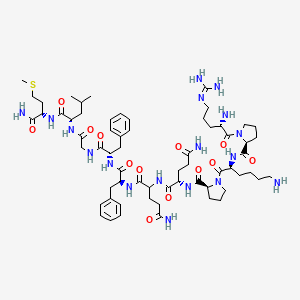

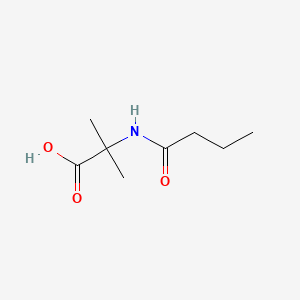
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

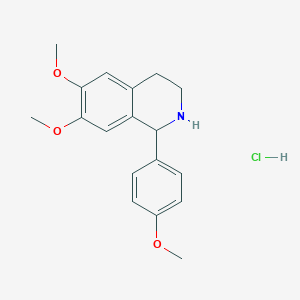

![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)

